Falipamil
Overview
Description
Falipamil is a calcium channel blocker . It is a bradycardic drug focused on decreasing the heart rate of animals . The drug is primarily used for treating sinuses in some animals, with the most common experiments being conducted in dogs .
Synthesis Analysis
Falipamil has been synthesized via a one-pot process involving Ugi-3CR/aza Diels-Alder/N-acylation/aromatization . This process has been used to create novel aza-analogues of Falipamil .Molecular Structure Analysis
The molecular formula of Falipamil is C24H32N2O5 . It has a molar mass of 428.52128 . The IUPAC name for Falipamil is 2-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]methylamino}propyl)-5,6-dimethoxy-2,3-dihydro-1H-isoindol-1-one .Chemical Reactions Analysis
Falipamil is a calcium channel blocker . It works by decreasing the heart rate of animals .Physical And Chemical Properties Analysis
Falipamil has a molecular weight of 428.5 g/mol . It has a XLogP3-AA value of 3.2, indicating its lipophilicity .Scientific Research Applications
Antitachycardic Effects
Falipamil, a verapamil derivative, has been investigated for its antitachycardic effects, specifically through its direct action on the sinus node. Studies have shown that it can significantly decrease heart rate during exercise in healthy volunteers without significantly modifying resting heart rate, blood pressure, or electrocardiogram (ECG) intervals. This suggests potential antianginal effects in patients with myocardial ischemia (Naudascher et al., 1989).
Electrophysiological and Haemodynamic Actions
Falipamil exhibits distinct electrophysiological and haemodynamic actions compared to verapamil, including the slight prolongation of intraatrial and intraventricular conduction and shortening of the refractory period of the AV-node. Its specific bradycardic action on the sinus node has shown efficacy in reducing increased sinus rate, which could be beneficial for patients with sinus tachycardia of various origins (Gülker, 1987).
Electrophysiologic Properties
Falipamil's electrophysiologic properties have been evaluated, showing significant prolongation of the spontaneous cycle length and a bradycardiac effect with characteristics different from those of verapamil. These findings highlight its potential as an antiarrhythmic agent (Lévy et al., 1987).
Pharmacokinetics and Interaction with the Autonomic Nervous System
Research on the pharmacokinetics of falipamil in humans indicates its specific bradycardic action for the treatment of sinus tachycardia. Moreover, studies have explored its interactions with the autonomic nervous system and various ionic conductances, providing insights into its mechanism of action and potential therapeutic applications (Roth et al., 1990).
Molecular and Cellular Mechanisms
The synthesis and pharmacological evaluation of falipamil and its derivatives have contributed to understanding the specific bradycardic activity and antiischemic properties of these compounds. Structural modifications have led to a new class of cardiovascular compounds interacting specifically with structures at the sinoatrial node, indicating a novel approach to managing heart rate and ischemia without traditional calcium channel or beta-adrenoceptor binding (Reiffen et al., 1990).
Future Directions
properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-5,6-dimethoxy-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-25(12-9-17-7-8-20(28-2)21(13-17)29-3)10-6-11-26-16-18-14-22(30-4)23(31-5)15-19(18)24(26)27/h7-8,13-15H,6,9-12,16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMGNNQOCVDZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CC2=CC(=C(C=C2C1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228476 | |
Record name | Falipamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Falipamil | |
CAS RN |
77862-92-1 | |
Record name | Falipamil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77862-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Falipamil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077862921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Falipamil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FALIPAMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6A93ZMN7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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